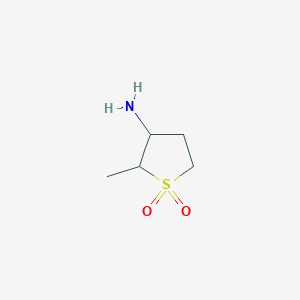

3-Amino-2-methyl-1lambda6-thiolane-1,1-dione

Beschreibung

3-Amino-2-methyl-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring (tetrahydrothiophene) with a 1,1-dione (sulfone) group, a methyl substituent at position 2, and an amino group at position 3. Its molecular formula is C₄H₇NO₂S (free base), and its hydrochloride salt form has the formula C₄H₈ClNO₂S (molecular weight: ~169.65 g/mol) .

Eigenschaften

IUPAC Name |

2-methyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-4-5(6)2-3-9(4,7)8/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXIXYQGWDWIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanedithiol with an amine source in the presence of an oxidizing agent to form the thiolane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiolane derivatives with reduced sulfur.

Substitution: Formation of N-substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methyl-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations: Thiolane vs. Thiazolidine vs. Thietane

The table below highlights key structural and molecular differences between the target compound and analogs with modified ring systems:

Key Observations :

Substituent Modifications: Functional Group Variations

Substituents on the thiolane core significantly influence physicochemical and biological properties:

† Molecular formula discrepancy noted in ; likely typographical error.

Key Observations :

- Aryl Substitutions (): The 4-methoxyphenyl group increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Stereochemistry (): The (2R,3R) configuration highlights the importance of chirality in drug design, as enantiomers often exhibit divergent pharmacokinetic profiles.

Salt Forms and Derivatives

Salt forms modulate solubility and stability:

Biologische Aktivität

3-Amino-2-methyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₅H₉NOS₂

- Molecular Weight : 163.26 g/mol

The unique structure of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione includes a thiolane ring and an amino group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound's anticancer activity has also been investigated. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings indicate that 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione may target specific pathways involved in cancer cell growth and survival.

The biological activity of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione can be attributed to its interaction with various biomolecular targets. The mechanism is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The study utilized both in vitro assays and in vivo models to assess the therapeutic potential of the compound. Results indicated a notable decrease in bacterial load in treated subjects compared to controls, supporting its application in clinical settings.

Case Study 2: Cancer Cell Line Studies

In another significant study published in Cancer Research, researchers explored the effects of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione on various cancer cell lines. The study found that treatment led to cell cycle arrest and increased apoptosis rates, suggesting potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.